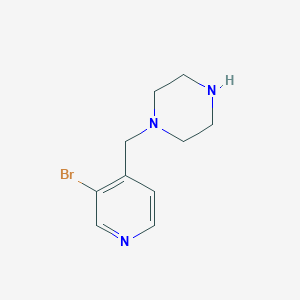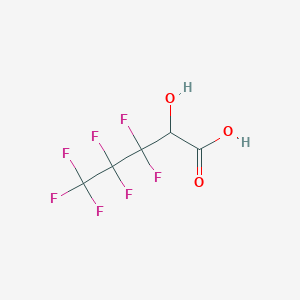
3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid is a fluorinated organic compound with the molecular formula C5H3F7O3 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid typically involves the fluorination of precursor compounds One common method is the reaction of pentanoic acid derivatives with fluorinating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination and gas-phase fluorination, is common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins. This can lead to inhibition or modulation of enzyme activity and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Heptafluorobutyric acid: Another fluorinated carboxylic acid with similar properties.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated ester used in polymer chemistry.
Perfluoropentanoic acid: A perfluorinated compound with similar reactivity.
Uniqueness
3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid is unique due to its specific arrangement of fluorine atoms and hydroxyl group, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high chemical stability and reactivity.
Propiedades
Número CAS |
678-89-7 |
|---|---|
Fórmula molecular |
C5H3F7O3 |
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,5-heptafluoro-2-hydroxypentanoic acid |
InChI |
InChI=1S/C5H3F7O3/c6-3(7,1(13)2(14)15)4(8,9)5(10,11)12/h1,13H,(H,14,15) |
Clave InChI |
CZCPDRGMDRNIGB-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)
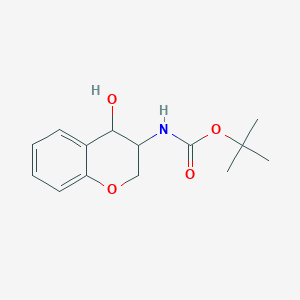
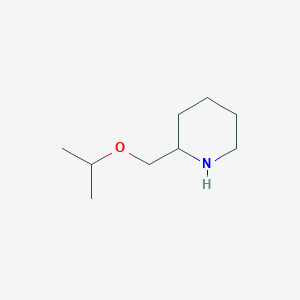
![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
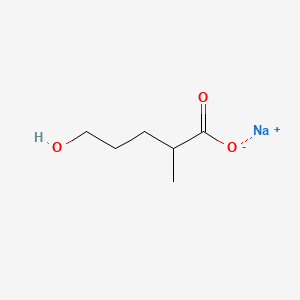
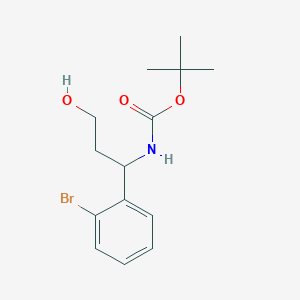
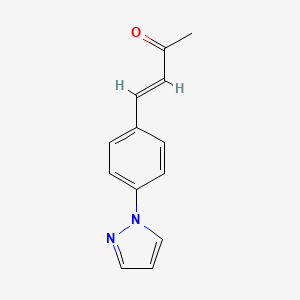
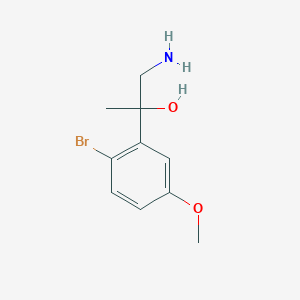
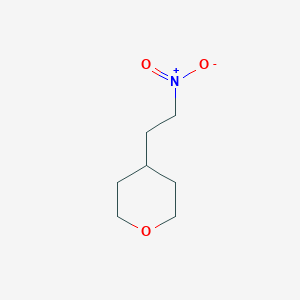
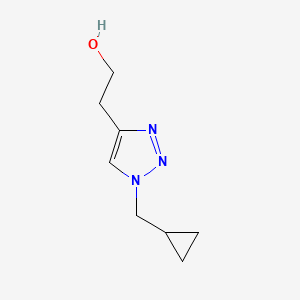
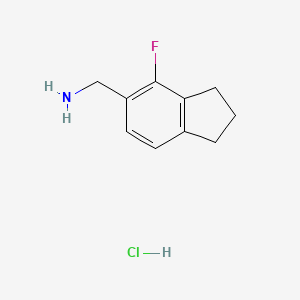
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride](/img/structure/B13587473.png)
